molecular formula C10H21NO B080530 Butanamide, N-hexyl- CAS No. 10264-17-2

Butanamide, N-hexyl-

Cat. No. B080530
CAS RN: 10264-17-2
M. Wt: 171.28 g/mol
InChI Key: YRVDTEDFGDNSLD-UHFFFAOYSA-N
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Description

"Butanamide, N-hexyl-" is a compound of interest in the field of organic chemistry, with potential applications in various areas due to its unique chemical and physical properties. Research on this compound and its derivatives focuses on understanding its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of derivatives of butanamide involves various chemical reactions, showcasing the compound's versatility. For example, a study on the synthesis of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and related compounds combines chemical fragments of known antiepileptic drugs, demonstrating the compound's potential in medicinal chemistry (Kamiński et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of butanamide derivatives, such as the study on the vibrational spectra, HOMO, LUMO, and NBO analysis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, provide insights into the compound's electronic and structural characteristics, which are crucial for understanding its reactivity and interactions (Mary et al., 2015).

Chemical Reactions and Properties

Butanamide and its derivatives undergo various chemical reactions, highlighting their reactivity. For example, the synthesis of new ionic liquids based on butyl and methylpyrrolidinium with dicyanamide anions showcases the compound's ability to form new materials with unique properties (Lethesh et al., 2015).

Physical Properties Analysis

The physical properties of butanamide derivatives, such as density, viscosity, and thermal decomposition temperatures, are studied to understand their behavior in different conditions and potential applications. For instance, the synthesis and characterization of diazobicyclo undecene-based dicyanamide ionic liquids by Lethesh et al. (2015) provide valuable data on these properties, facilitating the development of applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are crucial for determining the applications of butanamide derivatives. Research on the synthesis, characterization, and reactivity of compounds like 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone contributes to a deeper understanding of these aspects (Ming-gen, 2008).

Scientific Research Applications

  • Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides demonstrated significant antifungal activities against various fungi. Compounds with electron-withdrawing groups showed better activity (Lee et al., 1999).

  • Structural and Acidity Analysis : 4-hydroxy-N-(2-hydroxyethyl)butanamides were analyzed for their structure and acidity, revealing insights into the strength of hydrogen bonds and acidity in different media (Duarte-Hernández et al., 2015).

  • Antimicrobial and Anticancer Properties : N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide showed good antimicrobial activity and comparable anticancer activity to standard drugs (Sirajuddin et al., 2015).

  • Plutonium(iv) Coordination : N,N-di(2-ethylhexyl)-n-butanamide was used to study plutonium(iv) coordination, indicating changes in coordination structure with varying nitric acid concentration (Acher et al., 2017).

  • Gastric Acid Antisecretory Activity : N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides showed promising antisecretory activity against histamine-induced gastric acid secretion (Ueda et al., 1991).

  • Uranium and Plutonium Separation : N,N-di(2-ethylhexyl)butanamide was effective in the separation of uranium(vi) and plutonium(iv) through continuous counter-current extraction (Ban et al., 2012).

  • Pharmacology of Butanamide Derivative : S 19812, a butanamide derivative, showed analgesic and anti-inflammatory activity with excellent gastric tolerance (Tordjman et al., 2003).

  • Synthesis and Analytical Applications : Various studies have focused on the synthesis of butanamide derivatives and their applications in analytical chemistry, such as in the determination of trace metallic constituents in fuel materials (Sengupta et al., 2011).

Safety And Hazards

Specific safety and hazard information for “Butanamide, N-hexyl-” is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for “Butanamide, N-hexyl-” are not specified in the available resources. The potential applications and research directions would depend on the specific properties and reactivity of this compound .

properties

IUPAC Name

N-hexylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-5-6-7-9-11-10(12)8-4-2/h3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVDTEDFGDNSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145429
Record name N-Hexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, N-hexyl-

CAS RN

10264-17-2
Record name N-Hexylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10264-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexylbutyramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexylbutyramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EW Hoppe, LA Mahoney, J Cole, KS Rohlfing - 2016 - hanfordvapors.com
The identification of Chemicals of Potential Concerns (COPCs) in tank headspace vapors and the development of specific Occupational Exposure Limits (OELs) recommendations for …
Number of citations: 2 hanfordvapors.com
韩磊, 陈前锋, 祝慧凤 - Journal of Modern Medicine & …, 2023 - search.ebscohost.com
目的探讨党参脂溶性成分提取工艺, 分析党参脂溶性成分. 方法采用单因素分析和均匀设计实验优化党参脂溶性成分提取温度, 液料比, 提取时间和超声功率4 个参数后, 利用乙醚超声辅助提取法…
Number of citations: 0 search.ebscohost.com
นันทิ ยา พาหุ มัน โต - kb.psu.ac.th
The nutritional proximate analysis of 4 commercial Sufu samples having the highest scores of overall acceptance possessed protein content between 7-15%, total fat 4–10%, …
Number of citations: 2 kb.psu.ac.th

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